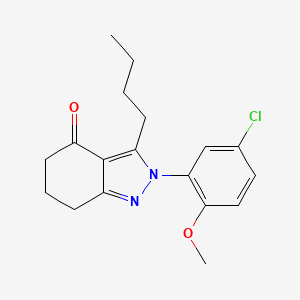![molecular formula C21H21NO5 B11499178 2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11499178.png)
2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hexyloxy group attached to a phenyl ring, a dioxo-dihydro-isoindole core, and a carboxylic acid functional group
Preparation Methods
The synthesis of 2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the hexyloxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the dioxo-dihydro-isoindole core and the carboxylic acid group. Common synthetic routes include:
Nucleophilic Substitution:
Cyclization: Formation of the isoindole core through cyclization reactions.
Oxidation: Introduction of the dioxo groups through oxidation reactions.
Carboxylation: Addition of the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Hydrolysis: The ester or amide bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other similar compounds, such as:
2-[4-(hexyloxy)phenyl]acetic acid: Similar in structure but lacks the dioxo-dihydro-isoindole core.
3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid: Contains a similar dioxo-dihydro core but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3-hexoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c1-2-3-4-5-11-27-16-8-6-7-15(13-16)22-19(23)17-10-9-14(21(25)26)12-18(17)20(22)24/h6-10,12-13H,2-5,11H2,1H3,(H,25,26) |
InChI Key |
IODUCBMOEMIBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-phenylethyl)benzamide](/img/structure/B11499095.png)
![11-(4-fluorophenyl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11499099.png)
![3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11499118.png)
![[2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499120.png)
![Acetic acid, 2-[[8-(1H-1,2,3,4-tetrazol-1-yl)-2-naphthalenyl]oxy]-, methyl ester](/img/structure/B11499124.png)
![3,4-diamino-N,N'-bis(3-bromophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11499127.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499132.png)
![4-bromo-2-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11499140.png)
![ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499142.png)

![1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499149.png)
![4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one](/img/structure/B11499159.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11499167.png)
![Pyrrol-2-one, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-](/img/structure/B11499184.png)
